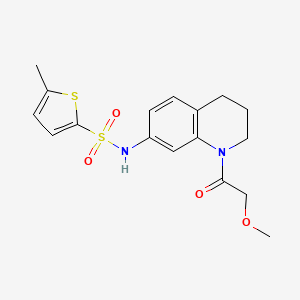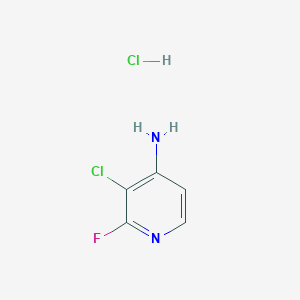
3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester” is a chemical compound with the molecular formula C14H20BNO3S . It is used as a reagent in the synthesis of bis-amide derivatives as CSF1R inhibitors .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a boronic ester group, and a cyclopropylcarbamoyl group . The boronic ester group is attached to the 2-position of the thiophene ring, and the cyclopropylcarbamoyl group is attached to the 3-position .Chemical Reactions Analysis
This compound can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon–carbon bonds . In these reactions, the boronic ester group acts as a nucleophile, transferring an organic group from boron to palladium .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester, also known as N-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide:
Organic Synthesis and Cross-Coupling Reactions
This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions are essential for forming carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, this compound can be used to develop novel therapeutic agents . Its unique structure allows it to act as a building block for synthesizing molecules with potential biological activity, such as enzyme inhibitors or receptor modulators .
Material Science
This compound is also significant in material science, particularly in the development of organic electronic materials . It can be used to synthesize conjugated polymers and small molecules that are essential for organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) .
Catalysis
In catalysis, this compound serves as a precursor for catalytic systems . It can be used to create catalysts that facilitate various chemical transformations, including hydrogenation, oxidation, and carbon-carbon bond formation reactions .
Chemical Biology
In chemical biology, this compound can be employed in the synthesis of biologically active molecules . It can be used to create probes and inhibitors that help in studying biological pathways and mechanisms, providing insights into disease processes and potential therapeutic targets .
Agricultural Chemistry
In agricultural chemistry, this compound can be used to develop new agrochemicals . Its structure allows for the synthesis of molecules that can act as herbicides, insecticides, or fungicides, contributing to crop protection and yield improvement .
Environmental Chemistry
This compound can also be applied in environmental chemistry for the development of sensor materials . These materials can detect and quantify environmental pollutants, contributing to environmental monitoring and protection .
Polymer Chemistry
In polymer chemistry, this compound is used to synthesize functional polymers . These polymers can have applications in various fields, including drug delivery, coatings, and adhesives, due to their unique properties and functionalities .
作用機序
In Suzuki–Miyaura coupling reactions, the mechanism of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
特性
IUPAC Name |
N-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3S/c1-13(2)14(3,4)19-15(18-13)11-10(7-8-20-11)12(17)16-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIRUJNNUCFDQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran]](/img/structure/B2819200.png)
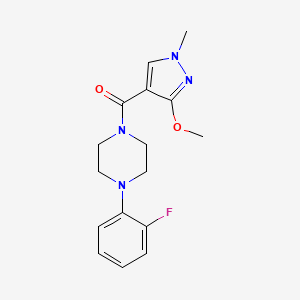
![4-isopropoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2819202.png)
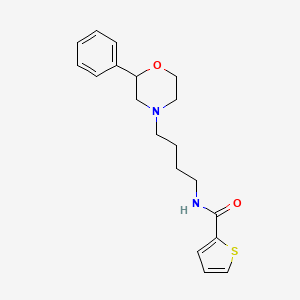
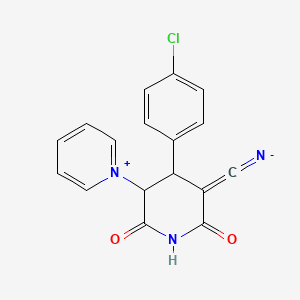
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2819207.png)
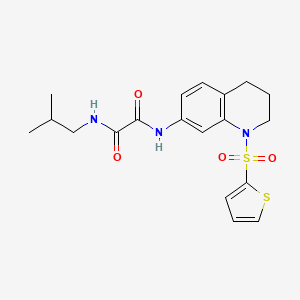

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2819213.png)
![4-(2,5-dimethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2819216.png)
![6,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2819218.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2819219.png)
